![molecular formula C21H26N4O6S2 B2865369 N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide CAS No. 547722-10-1](/img/structure/B2865369.png)
N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide” is a complex organic molecule. It contains functional groups such as acetamide and sulfonyl groups . The compound has a molecular weight of 502.572 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 1,4-diazepan-1-yl ring, two phenyl rings, two sulfonyl groups, and two acetamide groups .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures are often involved in reactions that involve the breaking and forming of amide and sulfonyl bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups (such as the sulfonyl and acetamide groups) would likely make the compound soluble in polar solvents .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. A series of derivatives have been synthesized to explore their efficacy against various bacteria and fungi. The minimum inhibitory concentrations (MICs) of these compounds have shown promising results in inhibiting the growth of organisms like Staphylococcus aureus, Bacillus cereus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as fungi such as Aspergillus niger and Candida albicans .
Synthesis of Hybrid Heterocyclic Entities
The compound serves as a building block for the synthesis of hybrid heterocyclic entities that combine quinazolinone and sulfonamide moieties. These entities are of interest due to their potential medicinal properties and the ability to create structural diversity through multi-step synthetic approaches .
Lipoxygenase Inhibition
One of the derivatives of this compound has shown potential as a lipoxygenase inhibitor. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid to leukotrienes, which are mediators in inflammatory processes. Inhibition of lipoxygenase can be a therapeutic strategy in treating inflammation-related diseases .
Carbonic Anhydrase Inhibition
It has been used as an inhibitor of mitochondrial isoenzyme carbonic anhydrase V. Carbonic anhydrases are a group of enzymes that catalyze the rapid conversion of carbon dioxide and water to bicarbonate and protons. Inhibiting these enzymes has applications in treating conditions like glaucoma, epilepsy, and altitude sickness .
Analgesic Activity
Research has indicated that certain N-phenylacetamide sulphonamides derived from this compound exhibit analgesic activity comparable or superior to paracetamol. This suggests potential applications in pain management .
Synthesis of Organic Azides
The compound has been utilized in the synthesis of organic azides, which are valuable in various chemical reactions such as the Staudinger ligation and Click chemistry. These reactions are significant in the field of bioconjugation and the synthesis of pharmaceuticals .
Suzuki-Miyaura Cross-Coupling Reactions
Derivatives of this compound have been used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Synthesis of Non-Peptide NK3 Antagonists
The compound has been involved in the synthesis of non-peptide NK3 receptor antagonists. NK3 receptors are part of the tachykinin receptor family, and antagonists for these receptors have potential therapeutic applications in treating diseases like schizophrenia and depression .
Future Directions
properties
IUPAC Name |
N-[4-[[4-(4-acetamidophenyl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S2/c1-16(26)22-18-4-8-20(9-5-18)32(28,29)24-12-3-13-25(15-14-24)33(30,31)21-10-6-19(7-11-21)23-17(2)27/h4-11H,3,12-15H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNHZTDASSVGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2865286.png)

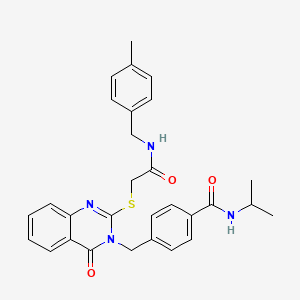
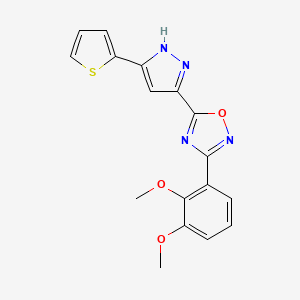
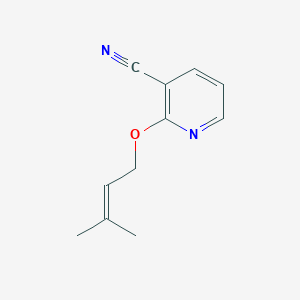
![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(3,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2865294.png)
![3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2865296.png)
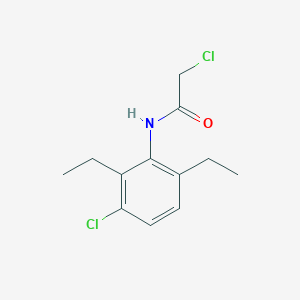

![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2865305.png)
![[(E)-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amino]thiourea](/img/structure/B2865306.png)
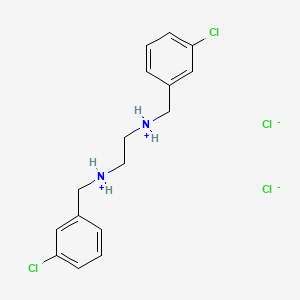

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2865309.png)